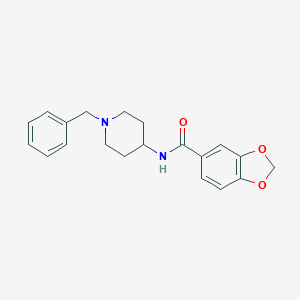

N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Description

N-(1-Benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole core fused to a carboxamide group, which is further linked to a 1-benzylpiperidin-4-yl moiety. The piperidine-benzyl substituent introduces a basic nitrogen center, which may enhance solubility and receptor-binding interactions.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-20(16-6-7-18-19(12-16)25-14-24-18)21-17-8-10-22(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVNPOMPSPGRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure from Protocatechuic Acid

The benzodioxole ring is synthesized via condensation of 3,4-dihydroxybenzoic acid (protocatechuic acid) with dichloromethane under basic conditions:

Optimization Notes :

-

Side Reactions : Over-alkylation minimized by stoichiometric control of CHCl.

Synthesis of 1-Benzylpiperidin-4-Amine

Benzylation of Piperidin-4-Amine

Piperidin-4-amine undergoes N-alkylation with benzyl bromide in the presence of KCO as a base:

Reaction Conditions :

Reductive Amination (Alternative)

Piperidin-4-one is reacted with benzylamine under hydrogenation conditions:

Limitations : Lower yield (65%) due to competing imine formation.

Amide Coupling Methods

Carbodiimide-Mediated Coupling

Activation of 1,3-benzodioxole-5-carboxylic acid with EDCl/HOBt in dichloromethane:

Conditions :

Comparative Analysis of Coupling Agents

| Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 24 | 78 | 95 |

| HATU | DMF | 2 | 92 | 98 |

| DCC | THF | 18 | 70 | 90 |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

H NMR (400 MHz, CDCl) : δ 6.82 (s, 1H, ArH), 6.72 (d, J = 8.2 Hz, 1H, ArH), 4.31 (s, 2H, OCHO), 3.52 (m, 1H, NHCH), 2.91 (d, J = 11.6 Hz, 2H, NCH), 1.82–1.45 (m, 4H, piperidine).

Process Optimization and Scalability

Solvent Selection

Chemical Reactions Analysis

N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.

Biology: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

Chemistry: The compound serves as a building block in the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.

Mechanism of Action

The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to opioid receptors, where it can exert analgesic effects by modulating pain signaling pathways. Additionally, it may interact with other cellular targets, influencing various biological processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound N-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-methoxybenzyl)acetamido)cyclopentanecarboxamide (, C₂₉H₃₂N₄O₅S, MW 548.65) shares the benzodioxole-carboxamide backbone with the target compound but diverges significantly in substituents:

- Complexity : The compound incorporates a cyclopentane ring, a pyrimidinylthio group, and a 4-methoxybenzyl substituent, increasing molecular weight by ~212 Da compared to the target compound (estimated MW 336.39 for C₂₀H₂₀N₂O₃).

- Functional Groups : The sulfur atom in the pyrimidinylthio group () may enhance binding to metal-dependent enzymes, while the methoxybenzyl group increases lipophilicity (clogP ~4.2 estimated) compared to the simpler benzyl group in the target compound (clogP ~3.1).

- Synthetic Accessibility : The target compound’s simpler structure likely allows for more straightforward synthesis and purification compared to the multi-step synthesis required for ’s compound.

Hypothesized Pharmacological Profiles

- Target Compound : The absence of bulky substituents (e.g., cyclopentane or pyrimidine) may improve blood-brain barrier penetration, making it a candidate for central nervous system targets like sigma-1 or serotonin receptors.

Data Table: Structural and Physicochemical Comparison

Research Findings and Limitations

- Target Compound: No peer-reviewed studies directly addressing its bioactivity or pharmacokinetics were identified. Its structural simplicity may favor metabolic stability but could reduce target specificity compared to more complex analogues.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide, a compound characterized by its unique structural features, has attracted considerable attention due to its potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The compound's IUPAC name is N-(1-benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide. It possesses a molecular formula of and a molecular weight of 338.40 g/mol. The structure includes a benzodioxole moiety, which is known for its diverse biological activities.

Interaction with Biomolecules

The compound may interact with various enzymes and proteins, although specific interactions have not been extensively reported. Preliminary studies suggest potential enzyme inhibition or activation, which could influence metabolic pathways and cellular functions .

Cellular Effects

Research indicates that N-(1-benzylpiperidin-4-yl)-2H-1,3-benzodioxole-5-carboxamide may affect cell signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism and overall cell function .

The exact molecular mechanism of action remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:

- Binding Interactions : Potential binding to specific receptors or enzymes.

- Enzyme Inhibition : Inhibition of key metabolic enzymes involved in various biochemical pathways.

- Gene Expression Modulation : Alteration of gene expression profiles that affect cellular responses to stimuli .

Case Studies and Experimental Data

Research studies have demonstrated the compound's potential as an enzyme inhibitor and its applications in medicinal chemistry. For instance, it has been investigated for its anticancer properties in glucose-starved tumor cells, showing promise in targeting metabolic vulnerabilities in cancer biology .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes; specific targets yet to be identified. |

| Anticancer Properties | Investigated for efficacy against glucose-starved tumor cells. |

| Cell Signaling Modulation | May influence key signaling pathways affecting cell growth and survival. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.